molecular formula C6H8N2OS B12855196 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol

Cat. No.: B12855196
M. Wt: 156.21 g/mol
InChI Key: GIFBLEUPBRTXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is a heterocyclic compound that features a unique thieno-pyrazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst, can be refluxed for several hours to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is not fully understood. its biological activities are thought to be related to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties may involve scavenging reactive oxygen species and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol is unique due to its thieno-pyrazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-methyl-4,6-dihydro-1H-thieno[3,4-c]pyrazol-3-one

InChI

InChI=1S/C6H8N2OS/c1-8-6(9)4-2-10-3-5(4)7-8/h7H,2-3H2,1H3

InChI Key

GIFBLEUPBRTXIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.